3-(4-((Pyridin-2-ylthio)methyl)piperidine-1-carbonyl)benzonitrile
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Overview
Description
3-(4-((Pyridin-2-ylthio)methyl)piperidine-1-carbonyl)benzonitrile is a complex organic compound that features a piperidine ring, a pyridine ring, and a benzonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-((Pyridin-2-ylthio)methyl)piperidine-1-carbonyl)benzonitrile typically involves multiple steps, starting with the preparation of the piperidine and pyridine intermediates.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the coupling reactions and minimize side products .
Chemical Reactions Analysis
Types of Reactions
3-(4-((Pyridin-2-ylthio)methyl)piperidine-1-carbonyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups, such as halides or alkyl groups .
Scientific Research Applications
3-(4-((Pyridin-2-ylthio)methyl)piperidine-1-carbonyl)benzonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in the study of biochemical pathways and drug development.
Industry: The compound can be used in the production of advanced materials with unique properties, such as polymers and catalysts
Mechanism of Action
The mechanism by which 3-(4-((Pyridin-2-ylthio)methyl)piperidine-1-carbonyl)benzonitrile exerts its effects involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, potentially inhibiting or activating their function. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or material properties .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperidine and pyridine derivatives, such as:
Piperidine derivatives: These compounds often share similar pharmacological properties and synthetic routes.
Pyridine derivatives: These compounds are widely used in medicinal chemistry and materials science due to their versatile reactivity and biological activity
Uniqueness
What sets 3-(4-((Pyridin-2-ylthio)methyl)piperidine-1-carbonyl)benzonitrile apart is its unique combination of functional groups, which allows for a wide range of chemical modifications and applications. Its structure provides a balance of stability and reactivity, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
3-[4-(pyridin-2-ylsulfanylmethyl)piperidine-1-carbonyl]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3OS/c20-13-16-4-3-5-17(12-16)19(23)22-10-7-15(8-11-22)14-24-18-6-1-2-9-21-18/h1-6,9,12,15H,7-8,10-11,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAIBXSUPBBHEPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CSC2=CC=CC=N2)C(=O)C3=CC=CC(=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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